(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17398534
InChI: InChI=1S/C23H42N4O12/c24-7-10-37-12-14-39-16-15-38-13-11-36-9-6-19(28)25-8-2-1-3-17(21(31)32)26-23(35)27-18(22(33)34)4-5-20(29)30/h17-18H,1-16,24H2,(H,25,28)(H,29,30)(H,31,32)(H,33,34)(H2,26,27,35)/t17-,18-/m0/s1
SMILES:
Molecular Formula: C23H42N4O12
Molecular Weight: 566.6 g/mol

(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid

CAS No.:

Cat. No.: VC17398534

Molecular Formula: C23H42N4O12

Molecular Weight: 566.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid -

Specification

Molecular Formula C23H42N4O12
Molecular Weight 566.6 g/mol
IUPAC Name (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Standard InChI InChI=1S/C23H42N4O12/c24-7-10-37-12-14-39-16-15-38-13-11-36-9-6-19(28)25-8-2-1-3-17(21(31)32)26-23(35)27-18(22(33)34)4-5-20(29)30/h17-18H,1-16,24H2,(H,25,28)(H,29,30)(H,31,32)(H,33,34)(H2,26,27,35)/t17-,18-/m0/s1
Standard InChI Key FCOXGCAFWXPZGB-ROUUACIJSA-N
Isomeric SMILES C(CCNC(=O)CCOCCOCCOCCOCCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Canonical SMILES C(CCNC(=O)CCOCCOCCOCCOCCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a stereochemically defined structure with two chiral centers at the (2S) and (1S) positions, critical for maintaining conformational stability during target engagement. The core consists of:

  • Pentanedioic acid termini: Provides dual carboxylic acid groups (C5H6O4C_5H_6O_4) that mimic glutamate, enabling high-affinity interaction with PSMA’s enzymatic pocket .

  • PEG4 linker: A tetraethylene glycol chain (C12H24O8C_{12}H_{24}O_8) bridges the targeting moiety and functional groups, conferring hydrophilicity and structural flexibility .

  • Carbamoylamino spacer: Introduced between the PEG4 linker and pentanedioic acid, this group (CONHCONH) enhances metabolic stability against proteolytic cleavage .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H42N4O12C_{23}H_{42}N_4O_{12}
Molecular Weight566.6 g/mol
CAS Registry Number2256069-92-6
Topological Polar Surface284 Ų
Hydrogen Bond Donors8
Hydrogen Bond Acceptors16

Data derived from combinatorial synthesis platforms confirm the compound’s compliance with Lipinski’s rule of five, except for molecular weight, which exceeds 500 Da—a common feature of peptide-based therapeutics .

Synthetic Methodology

Industrial-scale production employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, achieving >95% purity post-HPLC purification . Critical steps include:

  • PEG4 linker incorporation: Acylation of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)propanoic acid to the ε-amine of lysine residues.

  • Carbamoylation: Reaction with trichloromethyl chloroformate (TCF) to install the carbamoylamino group.

  • Global deprotection: TFA-mediated cleavage from Wang resin, followed by lyophilization .

Biological Applications and Mechanisms

PSMA-Targeted Drug Delivery

PSMA, a type II transmembrane glycoprotein overexpressed in prostate cancer, binds the glutamate-urea-lysine motif. This compound’s pentanedioic acid moiety serves as a glutamate analog, achieving subnanomolar binding affinity (Kd=0.78±0.12K_d = 0.78 \pm 0.12 nM) in surface plasmon resonance assays . Conjugation to cytotoxic payloads (e.g., monomethyl auristatin E) via the PEG4 linker enables tumor-specific delivery while minimizing off-target effects .

Table 2: In Vivo Pharmacokinetic Profile

ParameterValue (Mean ± SD)
Plasma Half-life (t₁/₂)8.3 ± 1.2 hours
Volume of Distribution12.4 ± 2.1 L/kg
Clearance0.89 ± 0.15 L/h/kg
Tumor Uptake (SUV)4.7 ± 0.8 at 24 h

Data from murine xenograft models demonstrate sustained tumor retention, with 68Ga-labeled analogs showing SUVmax ratios of 3.9:1 (tumor:muscle) at 120 minutes post-injection .

Radiopharmaceutical Development

Recent patents disclose derivatives labeled with β-emitters (177Lu, 225Ac) for theranostic applications. The PEG4 spacer minimizes renal reabsorption, reducing nephrotoxicity—a limitation of first-generation PSMA inhibitors . Clinical trials with 177Lu-PSMA-PEG4 (NCT04868604) report partial responses in 68% of metastatic castration-resistant prostate cancer patients .

Comparative Analysis with Analogues

Linker Length Optimization

Replacing PEG4 with shorter PEG chains (PEG2 or PEG3) reduces tumor uptake by 40–60%, attributed to decreased solubility and increased aggregation . Conversely, PEG6 variants exhibit comparable efficacy but prolonged circulation times, necessitating dosage adjustments to mitigate hematological toxicity .

Carbamoylamino vs. Urea Linkers

Unlike urea-based PSMA inhibitors prone to hydrolytic degradation at pH <6.5, the carbamoylamino group demonstrates stability across physiological pH ranges (pH 4.5–7.4), ensuring intact delivery to acidic tumor microenvironments .

Recent Patent Landscape

WO2024150132A1: Ligand-Drug Conjugates

This 2024 patent describes bifunctional compounds where the PEG4-linked pentanedioic acid serves as a PSMA anchor for antibody-drug conjugates (ADCs). Key claims include:

  • Conjugation to anti-PSMA monoclonal antibodies (e.g., J591) via maleimide-thiol chemistry.

  • Payloads: Tubulin inhibitors (e.g., maytansinoids) or topoisomerase inhibitors (e.g., exatecan) .

US10894807B2: Imaging Agent Modifications

The patent details 68Ga- and 18F-labeled derivatives for PET/CT imaging. Innovations include:

  • Substitution of the terminal amino group with NOTA or DOTA chelators.

  • Co-administration with lysosomal inhibitors (e.g., chloroquine) to enhance intracellular retention .

Challenges and Future Directions

Manufacturing Complexity

Multistep synthesis escalates production costs, with current Good Manufacturing Practice (cGMP)-grade material priced at $12,500/g . Continuous flow chemistry approaches are under investigation to improve yield and reduce purification steps.

Resistance Mechanisms

PSMA-negative tumor subclones emerge in 15–20% of patients after 3–4 treatment cycles. Combinatorial regimens with androgen receptor pathway inhibitors (e.g., enzalutamide) are being evaluated to delay resistance .

Expansion Beyond Prostate Cancer

Preclinical studies explore repurposing for glioblastoma (targeting PSMA-positive neovasculature) and renal cell carcinoma (PSMA expression in tumor-associated endothelium) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator